molecular formula C12H16O2 B13324118 Methyl 2-(3,5-dimethylphenyl)propanoate

Methyl 2-(3,5-dimethylphenyl)propanoate

Cat. No.: B13324118
M. Wt: 192.25 g/mol
InChI Key: LBVZKSGVGHCHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3,5-dimethylphenyl)propanoate is an organic compound belonging to the ester family. It is characterized by a propanoate group attached to a methyl group and a 3,5-dimethylphenyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,5-dimethylphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3,5-dimethylphenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dimethylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: 3,5-dimethylbenzoic acid

    Reduction: 3,5-dimethylphenylpropanol

    Substitution: 3,5-dimethylphenyl derivatives with various substituents

Scientific Research Applications

Methyl 2-(3,5-dimethylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It is utilized in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of methyl 2-(3,5-dimethylphenyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The aromatic ring may also interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,5-dimethylphenyl)propanoate
  • Ethyl 2-(3,5-dimethylphenyl)propanoate
  • Methyl 2-(3,4-dimethylphenyl)propanoate

Uniqueness

Methyl 2-(3,5-dimethylphenyl)propanoate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

methyl 2-(3,5-dimethylphenyl)propanoate

InChI

InChI=1S/C12H16O2/c1-8-5-9(2)7-11(6-8)10(3)12(13)14-4/h5-7,10H,1-4H3

InChI Key

LBVZKSGVGHCHKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.